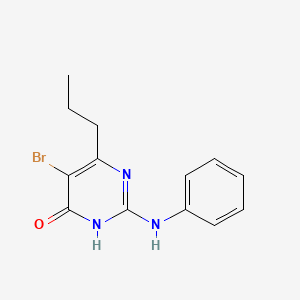
2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone, also known as ABPP, is a chemical compound that has been widely studied for its potential applications in scientific research. ABPP is a pyrimidine derivative that has been found to exhibit potent inhibitory effects on certain enzymes, making it a valuable tool for studying various biological processes. In
科学研究应用
2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most common uses of this compound is as a chemical probe for studying enzyme activity. This compound has been found to selectively inhibit certain enzymes, allowing researchers to study the effects of enzyme inhibition on various biological processes. In addition to its use as a chemical probe, this compound has also been investigated for its potential therapeutic applications. For example, this compound has been shown to exhibit antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone involves its ability to selectively inhibit certain enzymes. This compound works by binding to the active site of an enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can have a variety of effects on biological processes, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being inhibited. For example, this compound has been shown to inhibit the activity of histone deacetylases, resulting in increased acetylation of histones and alterations in gene expression. This compound has also been found to inhibit the activity of certain proteases, resulting in decreased protein degradation and altered cellular signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for certain enzymes. This selectivity allows researchers to study the effects of enzyme inhibition on specific biological processes, without interfering with other cellular functions. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins in addition to its intended target, it is important for researchers to carefully evaluate the specificity of this compound in their experimental systems.
未来方向
There are several areas of future research that could benefit from the use of 2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone. One potential direction is the development of new this compound analogs with improved specificity and potency. Another area of interest is the application of this compound in the study of epigenetic regulation, particularly in the context of cancer biology. Additionally, this compound could be used to investigate the role of specific enzymes in various disease states, with the potential for identifying new therapeutic targets.
合成方法
The synthesis of 2-anilino-5-bromo-6-propyl-4(3H)-pyrimidinone is a multi-step process that involves the reaction of several different chemical reagents. One common method for synthesizing this compound involves the reaction of 5-bromo-2-chloropyrimidine with aniline to form 2-anilino-5-bromo-6-chloropyrimidine. This intermediate product is then reacted with propylamine to yield 2-anilino-5-bromo-6-propylpyrimidine. Finally, the addition of a suitable oxidizing agent, such as potassium permanganate, converts the pyrimidine ring to the corresponding pyrimidinone, resulting in the formation of this compound.
属性
IUPAC Name |
2-anilino-5-bromo-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-2-6-10-11(14)12(18)17-13(16-10)15-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJKLQYJFUVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017565.png)
![6-(1-azepanyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017566.png)
![2-(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6017570.png)
![2-{4-[5-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzoxazol-2-yl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6017593.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B6017603.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![N-(2-fluorophenyl)-3-[1-(4-isopropoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6017625.png)
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
![3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)
![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)